
Technical Support Center: Optimization of Boc
Deprotection Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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(S)-1-Boc-3-(2-ethoxy-2-

oxoethyl)piperidine

CAS No.: 188723-33-3

Cat. No.: B1517662

Get Quote

Welcome to the technical support center for optimizing N-Boc deprotection. The tert-

butyloxycarbonyl (Boc) group is an invaluable tool in modern organic synthesis due to its

stability and orthogonal nature to many other protecting groups.[1][2] However, its removal,

typically under acidic conditions, is a critical step where success is determined by precision and

a deep understanding of the underlying chemistry. Incomplete reactions or the formation of

deleterious side products can compromise yield, purity, and the overall efficiency of a synthetic

campaign.

This guide is structured to address the common challenges encountered in the lab. We will

move from the fundamental mechanism to practical, actionable solutions in a question-and-

answer format, providing you with the expertise to troubleshoot and optimize your protocols

effectively.
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The acid-catalyzed cleavage of the Boc group appears straightforward, but the devil is in the

details. The process proceeds through a specific pathway that generates a highly reactive

intermediate—the root cause of most side reactions.[3][4][5]

Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by

a strong acid, such as trifluoroacetic acid (TFA).[4][5]

Carbocation Formation: This protonation destabilizes the C-O bond, leading to its cleavage

and the formation of two species: an unstable carbamic acid and a highly reactive tert-butyl

cation (t-Bu⁺).[3][4][6]

Deprotection & Byproduct Generation: The carbamic acid rapidly decarboxylates, releasing

carbon dioxide and the desired free amine.[3][5] The amine is then protonated by the excess

acid, forming a salt.

The Problematic Cation: The electrophilic tert-butyl cation is now free in the reaction mixture.

If not properly managed, it will attack any available nucleophile, leading to a range of

unwanted side products.[6][7] This cation can also be deprotonated to form isobutylene gas.

[3][8]

This fundamental understanding is crucial. Optimizing Boc deprotection is, in essence, a

strategy to control the fate of the tert-butyl cation.
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Fig 1. Acid-catalyzed Boc deprotection and competing side reactions.

Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows a major impurity with a
mass of +56 Da. What is this and why did it form?
This is a classic signature of tert-butylation.[9] The mass of a tert-butyl group (C₄H₈) is 56 Da.

This side product forms when the electrophilic tert-butyl cation generated during deprotection

reacts with a nucleophilic site on your substrate or product molecule.[6][9]
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Q2: Which functional groups are most vulnerable to this
tert-butylation side reaction?
Nucleophilic functional groups, especially those found in common amino acid side chains, are

highly susceptible. The primary culprits are:

Tryptophan (Trp): The electron-rich indole ring is extremely prone to alkylation.[7][10]

Methionine (Met): The sulfur of the thioether side chain can be alkylated to form a sulfonium

salt.[9][10]

Cysteine (Cys): The free thiol group is a potent nucleophile and a common target for the tert-

butyl cation.[9][10]

Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[9][10]

Arginine (Arg): Even the guanidinium group can be susceptible to alkylation under certain

conditions.[6][9]

Q3: How do "scavengers" work, and how do I choose
the right one?
Scavengers are nucleophilic compounds intentionally added to the reaction mixture to

intercept, or "scavenge," the reactive tert-butyl cation before it can alkylate your molecule of

interest.[9][10][11] The scavenger is more reactive or present in a higher concentration than the

sensitive residues on your substrate, effectively sacrificing itself to protect your product.[10]

Choosing the correct scavenger is critical and depends on the specific nucleophiles present in

your molecule.
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Scavenger
Target Residue(s)
Protected

Typical
Concentration

Notes

Triisopropylsilane

(TIS)

General purpose, Trp,

Tyr
1-5% (v/v)

Highly effective

carbocation

scavenger. Reduces

oxidized Met back to

Met.

Water (H₂O) General purpose, Trp 1-5% (v/v)

Quenches the cation

to form tert-butanol.

Often used with TIS.

Thioanisole Trp, Met, Cys 1-5% (v/v)

Excellent for sulfur-

containing residues.

Can alkylate Trp itself

if used improperly.

Anisole Trp, Tyr 1-5% (v/v)

A classic scavenger

for protecting aromatic

rings from alkylation.

[11]

1,2-Ethanedithiol

(EDT)
Trp, Cys 1-2.5% (v/v)

Particularly effective

for preventing

disulfide formation

and protecting Cys.

Dithiothreitol (DTT) Cys 1-2% (w/v)

A reducing agent that

helps protect Cys

residues from both

alkylation and

oxidation.[12]

Q4: My deprotection reaction is sluggish or incomplete.
What are my options?
This is a common issue, especially with sterically hindered substrates.[13][14] You have several

levers to pull:
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Increase Acid Concentration: Gradually increase the percentage of acid. For instance, move

from 20% TFA in Dichloromethane (DCM) to 50% or even 95% TFA.[9][13]

Elevate the Temperature: Gentle heating to 40-50 °C can often drive the reaction to

completion. However, be aware that higher temperatures can also accelerate side reactions,

so the use of scavengers becomes even more critical.[13]

Switch to a Stronger Acid System: If TFA is not effective, a 4M solution of HCl in 1,4-dioxane

is a potent alternative that often provides different selectivity.[15][16]

Extend Reaction Time: Simply allowing the reaction to stir longer, while monitoring carefully

by TLC or LC-MS, may be sufficient.[13][15]

Q5: My molecule contains other acid-sensitive groups
like t-butyl esters or a trityl group. How can I deprotect
the N-Boc group selectively?
This requires tuning the acidity of your deprotection conditions. The N-Boc group is generally

more acid-labile than many other acid-sensitive groups.[6]

Use Milder Acidic Conditions: Avoid neat TFA. A solution of 20-25% TFA in DCM is often

sufficient to cleave the N-Boc group while leaving a t-butyl ester intact. Similarly, 4M HCl in

dioxane can offer better selectivity than TFA-based systems.[17][18]

Lower the Temperature: Performing the deprotection at 0 °C can significantly enhance

selectivity by slowing the rate of cleavage for more robust protecting groups.[13]

Explore Non-Acidic Methods: For extremely sensitive substrates, consider alternatives that

avoid strong Brønsted acids altogether. Methods using oxalyl chloride in methanol or certain

Lewis acids can provide excellent selectivity.[2][13][18][19]
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Problem Observed Likely Cause(s) Recommended Solution(s)

Incomplete Deprotection

- Insufficient acid

strength/concentration.- Steric

hindrance around the Boc

group.- Poor substrate

solubility.

- Increase TFA concentration

(e.g., from 25% to 50%).-

Extend reaction time and

monitor progress.- Switch to a

stronger system like 4M HCl in

dioxane.[16]- Ensure the

substrate is fully dissolved,

trying alternative solvents if

necessary.

Side Product at M+56

- tert-butylation of nucleophilic

residues (Trp, Met, Cys).-

Absence or incorrect choice of

scavenger.

- This is critical: Add a

scavenger cocktail. A standard

mix is 95% TFA, 2.5% TIS, and

2.5% H₂O.- For sulfur-

containing molecules, add

thioanisole or EDT.- Lower the

reaction temperature to 0 °C to

reduce the rate of alkylation.

[13]

Cleavage of Other Acid-Labile

Groups

- The deprotection conditions

are too harsh (e.g., neat TFA).

- Use milder conditions (e.g.,

20% TFA in DCM, or 4M HCl in

dioxane).[18]- Lower the

reaction temperature to 0 °C.-

For highly sensitive substrates,

investigate non-acidic

methods.[2][19][20]

Product is an Oil or Sticky

Solid

- The trifluoroacetate (TFA) salt

of the deprotected amine is

often non-crystalline.[16]

- Attempt to precipitate a solid

by triturating the crude oil with

cold diethyl ether.- Convert the

TFA salt to the hydrochloride

(HCl) salt, which is more likely

to be a crystalline solid, by

dissolving in a minimal amount

of solvent and adding a

solution of HCl.[16]
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Core Experimental Protocols
Protocol 1: Standard Deprotection with TFA and
Scavengers
This protocol is a robust starting point for most substrates, especially those containing sensitive

amino acids.[14][16]

Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail. For a general-

purpose, robust cocktail, mix:

Trifluoroacetic Acid (TFA): 9.5 mL

Triisopropylsilane (TIS): 0.25 mL

Deionized Water: 0.25 mL

Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane

(DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

Reaction: Add the freshly prepared deprotection cocktail to the substrate solution. Stir the

mixture at room temperature.

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically

complete within 30 minutes to 2 hours.[14]

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the bulk of the DCM and TFA. Co-evaporate with toluene (3x) to remove residual

TFA. The resulting crude amine TFA salt can be precipitated by adding cold diethyl ether,

collected by filtration or centrifugation, and washed with additional cold ether.[9][16]

Protocol 2: Deprotection with 4M HCl in Dioxane
This method is an excellent alternative to TFA, particularly when a different salt form is desired

or when TFA proves too harsh for other functional groups.[14][17]

Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl

in 1,4-dioxane. A co-solvent like methanol or DCM can be used if solubility is an issue.
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Reaction: Stir the mixture at room temperature. Often, the deprotected amine hydrochloride

salt will precipitate out of the solution.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed

(typically 30 minutes to 4 hours).[15][17]

Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl

ether. If the product remains in solution, remove the solvent in vacuo. Triturate the resulting

residue with diethyl ether to induce precipitation, then filter and dry under vacuum.

Protocol 3: Mild Deprotection with Oxalyl Chloride in
Methanol
This non-acidic method is exceptionally mild and suitable for substrates with highly acid-labile

functionalities, such as sensitive esters or glycosidic bonds.[2][19][20]

Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected

substrate (1.0 equiv) in anhydrous methanol to a concentration of ~0.1 M.

Reagent Addition: Stir the solution at room temperature. Carefully and slowly add oxalyl

chloride (3.0 equiv) to the solution via syringe. A slight exotherm and gas evolution may be

observed.

Reaction: Allow the reaction mixture to stir at room temperature.

Monitoring: Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

[20][21]

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent and excess reagent. The resulting crude product can then be purified by

standard methods or taken on to the next step.
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Fig 2. Decision workflow for selecting a Boc deprotection strategy.

References
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1517662/docs?utm_src=pdf-body-img#technical-support-center-optimization-of-boc-deprotection-conditions
https://www.organic-chemistry.org/namedreactions/boc-deprotection-tfa.shtm
https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-2/
https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in

Various Structurally Diverse Amines under Water-mediated.International Journal of Organic

Chemistry. [Link]

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

using oxalyl chloride.RSC Advances. [Link]

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

using oxalyl chloride.RSC Publishing. [Link]

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Boc Deprotection - TFA. Common Organic Chemistry. [Link]

Method and compositions for removing acid-labile protecting groups.

Boc deprotection conditions tested. ResearchGate. [Link]

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

using oxalyl chloride.RSC Advances. [Link]

Boc Deprotection - HCl. Common Organic Chemistry. [Link]

Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

using oxalyl chloride.PMC. [Link]

Chapman, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in

Continuous Flow.Organic Process Research & Development. [Link]

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack

Exchange. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.scirp.org/journal/paperinformation.aspx?paperid=19785
https://doi.org/10.1039/D0RA04110F
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f
https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf
https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-tfa.shtm
https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_283731998
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04110f
https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-hcl.shtm
https://www.youtube.com/watch?v=1l-Hw2s3g-c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326262/
https://pubs.acs.org/doi/10.1021/acs.oprd.4c00030
https://jk-scientific.com/ws/chemistry-post/boc-protection-and-deprotection/
https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group
https://chemistry.stackexchange.com/questions/85915/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Bofill, J., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide

Formation in Solid-Phase Peptide Synthesis.Organic Process Research & Development.

[Link]

Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with

trifluoroacetic acid.International Journal of Peptide and Protein Research. [Link]

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

University of Kentucky X-Ray Crystallography Facility. [Link]

Cherney, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of

tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.The Journal of Organic

Chemistry. [Link]

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mcours.net [mcours.net]

2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride -
RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/
https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-acids-guide.pdf
https://pubs.acs.org/doi/10.1021/acs.oprd.4c00438
https://www.genscript.com/terminology-of-antibody-drug-for-boc-deprotection.html
https://pubmed.ncbi.nlm.nih.gov/721298/
https://xray.uky.edu/sites/xray.uky.edu/files/10008.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.3c00412
https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
https://www.boze-chem.com/news/boc-deprotection-2/
https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA
https://www.benchchem.com/product/b1517662?utm_src=pdf-custom-synthesis#bc-rfq
http://www.mcours.net/cours/pdf/hascl4/bgghassclic67.pdf
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04110f
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04110f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. masterorganicchemistry.com [masterorganicchemistry.com]

6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

7. peptide.com [peptide.com]

8. Acids - Wordpress [reagents.acsgcipr.org]

9. pdf.benchchem.com [pdf.benchchem.com]

10. pdf.benchchem.com [pdf.benchchem.com]

11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

12. pubs.acs.org [pubs.acs.org]

13. pdf.benchchem.com [pdf.benchchem.com]

14. pdf.benchchem.com [pdf.benchchem.com]

15. researchgate.net [researchgate.net]

16. pdf.benchchem.com [pdf.benchchem.com]

17. pdf.benchchem.com [pdf.benchchem.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. pdf.benchchem.com [pdf.benchchem.com]

20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride -
RSC Advances (RSC Publishing) [pubs.rsc.org]

21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimization of Boc
Deprotection Conditions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517662/docs#technical-support-center-optimization-
of-boc-deprotection-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

http://commonorganicchemistry.com/Rxn_Pages/Boc_Protection/Boc_Protection_TFA_Mech.htm
https://pdf.benchchem.com/2455/Protocol_for_N_Boc_Deprotection_Using_Trifluoroacetic_Acid_TFA.pdf
https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/
https://reagents.acsgcipr.org/reagent-guides/boc-deprotection/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://reagents.acsgcipr.org/reagent-guides/boc-deprotection/list-of-reagents/acids/
https://pdf.benchchem.com/1339/Boc_guanidine_deprotection_side_reactions_and_how_to_avoid_them.pdf
https://pdf.benchchem.com/8115/Scavengers_for_Boc_deprotection_to_prevent_side_reactions.pdf
https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
https://pubs.acs.org/doi/10.1021/acs.oprd.4c00443
https://pdf.benchchem.com/580/N_Boc_deprotection_issues_and_alternative_methods.pdf
https://pdf.benchchem.com/15542/Technical_Support_Center_Optimization_of_Boc_Deprotection_in_Multi_Step_Synthesis.pdf
https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_376283956
https://pdf.benchchem.com/11928/optimizing_Boc_deprotection_conditions_to_avoid_side_reactions.pdf
https://pdf.benchchem.com/131/A_Comparative_Guide_to_TFA_and_HCl_for_Boc_Deprotection_in_Drug_Development.pdf
https://pdf.benchchem.com/610/Navigating_Boc_Deprotection_A_Guide_to_Preventing_Side_Products.pdf
https://pdf.benchchem.com/558/Alternative_mild_deprotection_methods_for_BOC_L_Alanine_benzyl_ester.pdf
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04110f
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810210/
https://www.benchchem.com/product/b1517662/docs#technical-support-center-optimization-of-boc-deprotection-conditions
https://www.benchchem.com/product/b1517662/docs#technical-support-center-optimization-of-boc-deprotection-conditions
https://www.benchchem.com/product/b1517662/docs#technical-support-center-optimization-of-boc-deprotection-conditions
https://www.benchchem.com/product/b1517662/docs#technical-support-center-optimization-of-boc-deprotection-conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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